molecular formula C12H16N4O2 B5410310 1',3'-dimethylspiro[cyclohexane-1,8'-purine]-2',6'(1'H,3'H)-dione

1',3'-dimethylspiro[cyclohexane-1,8'-purine]-2',6'(1'H,3'H)-dione

Cat. No.: B5410310
M. Wt: 248.28 g/mol
InChI Key: TWIOWKHTTGCXPK-UHFFFAOYSA-N
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Description

The compound is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is part of both a cyclohexane ring and a purine ring . The ‘1,3’-dimethyl’ part suggests that there are two methyl groups attached to the 1st and 3rd positions of one of the rings.


Molecular Structure Analysis

The cyclohexane part of the molecule would likely adopt a chair conformation, which is the most stable form . The purine ring is a heterocyclic aromatic ring, which means it’s flat and contains nitrogen atoms .


Physical and Chemical Properties Analysis

The properties of this compound would depend on the exact structure and the positions of the methyl groups. Generally, the presence of an aromatic ring could make the compound relatively stable, and the spiro configuration could influence its 3D shape .

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used in a biological context, the purine ring might interact with biological molecules, given that purines are part of DNA .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the presence of a purine ring, it might be interesting to explore its interactions with biological systems .

Properties

IUPAC Name

1',3'-dimethylspiro[cyclohexane-1,8'-purine]-2',6'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15-9-8(10(17)16(2)11(15)18)13-12(14-9)6-4-3-5-7-12/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIOWKHTTGCXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC3(CCCCC3)N=C2C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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